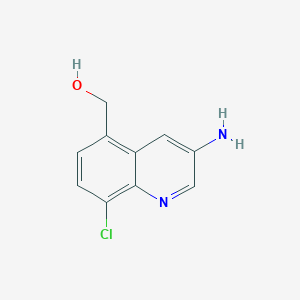

(3-Amino-8-chloroquinolin-5-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

(3-amino-8-chloroquinolin-5-yl)methanol |

InChI |

InChI=1S/C10H9ClN2O/c11-9-2-1-6(5-14)8-3-7(12)4-13-10(8)9/h1-4,14H,5,12H2 |

InChI Key |

PSTJYGWFHQFSBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1CO)C=C(C=N2)N)Cl |

Origin of Product |

United States |

The Quinoline Scaffold: a Cornerstone in Advanced Organic Synthesis Research

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the realm of organic chemistry. nih.govfrontiersin.org Its prevalence in a wide array of natural products, pharmaceuticals, and functional materials underscores its significance. researchgate.netnih.gov The unique electronic properties and the ability to participate in various chemical reactions make quinoline a versatile building block for the synthesis of more complex molecules. nih.gov

In the context of advanced organic synthesis, the quinoline nucleus serves as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a foundation for the development of a diverse range of bioactive compounds. researchgate.net The inherent reactivity of the quinoline ring system allows for functionalization at various positions, enabling chemists to modulate the steric and electronic properties of the resulting molecules. frontiersin.org This adaptability is crucial in the quest for compounds with specific and enhanced functionalities.

Classic synthetic methodologies for constructing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been complemented by modern techniques, including transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis. nih.govfrontiersin.org These advancements have further expanded the accessibility and diversity of quinoline derivatives available for research.

The Drive to Investigate Substituted Quinoline Derivatives in Modern Chemical Science

The investigation of substituted quinoline (B57606) derivatives is a cornerstone of modern chemical science, particularly in the field of medicinal chemistry. orientjchem.org The rationale behind this intensive research is the observation that the introduction of different functional groups onto the quinoline core can dramatically alter the compound's biological activity and chemical properties. nih.gov The type, position, and orientation of these substituents play a critical role in determining the molecule's interaction with biological targets. frontiersin.org

For instance, the addition of electron-donating or electron-withdrawing groups can influence the electron density of the quinoline ring system, thereby affecting its reactivity and binding affinities. orientjchem.org Moreover, the incorporation of specific functional groups can enhance properties such as solubility, metabolic stability, and cell permeability, which are crucial for the development of potential therapeutic agents.

The systematic exploration of structure-activity relationships (SAR) in substituted quinoline derivatives has led to the discovery of compounds with a broad spectrum of pharmacological activities. nih.gov This has fueled the continuous design and synthesis of novel quinoline analogues with the aim of discovering new and improved agents for various applications.

The Specific Academic Relevance of the 3 Amino 8 Chloroquinolin 5 Yl Methanol Architecture

Retrosynthetic Analysis and Key Disconnection Strategies for Functionalized Quinolines

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. researchgate.net For a polysubstituted quinoline like (3-Amino-8-chloroquinolin-5-yl)methanol, several disconnection strategies can be envisioned.

A primary disconnection often targets the bonds formed during the quinoline ring synthesis. The most common approaches involve cleaving the pyridine (B92270) ring of the quinoline system. This leads back to ortho-substituted anilines as key precursors. For the target molecule, a logical disconnection would be at the N1-C2 and C3-C4 bonds, suggesting a reaction between a 2-amino-3-chloro-5-(hydroxymethyl)benzaldehyde derivative and a two-carbon component that can provide the amino group at the 3-position.

Alternatively, considering classical quinoline syntheses, the key disconnection would involve breaking the N1-C8a and C4-C4a bonds, which points towards a substituted aniline (B41778) and a three-carbon component. For instance, a plausible retrosynthesis would start from 2-chloro-4-formyl-6-aminophenol or a related aniline derivative. The functional groups on the aniline precursor are critical as they direct the cyclization and determine the final substitution pattern. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups, along with a functionalized side chain (methanol), presents a significant regiochemical challenge that must be addressed in the forward synthesis. researchgate.netyoutube.com

A key intermediate in many synthetic plans would be a quinoline-5-carbaldehyde (B1306823) or quinoline-5-carboxylic acid, which can be readily reduced to the desired 5-methanol group. Therefore, retrosynthetic analysis often converges on the synthesis of these carbonyl-functionalized quinolines.

Classical and Established Quinoline Synthesis Pathways Applicable to Functionalized Quinoline Scaffolds

Several classical methods have been the cornerstone of quinoline synthesis for over a century. nih.goviipseries.org These reactions, while sometimes requiring harsh conditions, offer versatile routes to a wide array of quinoline derivatives. nih.govpharmaguideline.com

| Classical Quinoline Synthesis | Reactants | Product Type | Reference(s) |

| Friedländer Synthesis | o-aminobenzaldehyde/ketone + active methylene (B1212753) compound | 2- and/or 3-substituted quinolines | wikipedia.orgnih.govorganic-chemistry.org |

| Skraup Synthesis | Aniline + glycerol (B35011) + oxidizing agent + H₂SO₄ | Unsubstituted or substituted quinolines | pharmaguideline.comwikipedia.org |

| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl compound | 2- and/or 4-substituted quinolines | ukzn.ac.zaacs.orgwikipedia.org |

| Pfitzinger Reaction | Isatin (B1672199) + carbonyl compound | Quinoline-4-carboxylic acids | wikipedia.orgresearchgate.net |

Adaptations of the Friedländer Condensation for Substituted Quinoline Precursors

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically in the presence of an acid or base catalyst. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net This method is one of the most straightforward for producing polysubstituted quinolines. nih.gov

For the synthesis of this compound, a potential Friedländer approach would involve the reaction of a suitably substituted 2-aminobenzaldehyde (B1207257), such as 2-amino-3-chloro-5-formylbenzaldehyde, with a glycine (B1666218) derivative or an equivalent that could introduce the 3-amino group. However, the preparation of the required polysubstituted aminobenzaldehyde can be challenging.

A more feasible adaptation might involve using a 2-aminobenzaldehyde with a protected amino group at the 3-position of the final quinoline. For instance, reacting 2-amino-3-chloro-5-(acetoxymethyl)benzaldehyde with a compound like N-acetylglycinate could lead to a 3-acetylamino quinoline derivative, which can then be deprotected. The reaction conditions, including the choice of catalyst (e.g., p-toluenesulfonic acid, iodine, or various Lewis acids), can be optimized to improve yields and selectivity. wikipedia.orgorganic-chemistry.org

Modified Skraup Synthesis for Halogenated and Aminated Quinoline Scaffolds

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org While the original Skraup reaction is known for being vigorous, modifications have been developed to improve its safety and scope. nih.gov

To synthesize a halogenated and aminated quinoline such as the target molecule, one would start with a correspondingly substituted aniline. For this compound, a hypothetical starting material for a Skraup-type reaction would be 2-chloro-4-(hydroxymethyl)-6-nitroaniline. The nitro group could subsequently be reduced to the desired amino group at position 3 of the quinoline ring. The harsh, acidic conditions of the Skraup reaction can be incompatible with certain functional groups, which is a major limitation. researchgate.net Therefore, protecting groups might be necessary for the methanol functionality.

The regiochemistry of the Skraup reaction with meta-substituted anilines can lead to mixtures of 5- and 7-substituted quinolines, which complicates purification. researchgate.net However, starting with an appropriately substituted aniline can direct the cyclization to the desired isomer.

Pfitzinger and Doebner-von Miller Approaches for Carbonyl-Functionalized Quinoline Ring Systems

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound under basic conditions. wikipedia.orgresearchgate.net These carboxylic acids can then be decarboxylated or further functionalized. To apply this to the target molecule, one could envision using a substituted isatin, such as 7-chloro-4-formylisatin. Reaction with an appropriate carbonyl compound could yield a quinoline-4-carboxylic acid, which would then require several steps to introduce the 3-amino group and reduce the formyl group. The instability of certain functional groups under basic conditions is a limitation of this method. wikipedia.org

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, typically under acidic conditions, to produce 2- and/or 4-substituted quinolines. ukzn.ac.zawikipedia.org This method is valuable for accessing a variety of quinoline derivatives. iipseries.org For the target compound, a potential Doebner-von Miller approach could involve reacting 2-chloro-4-formylaniline with an α,β-unsaturated carbonyl compound that can lead to the formation of the 3-amino group, although this is not a direct or common outcome of this reaction. More likely, a precursor to the 3-amino group would need to be incorporated into the reactants. The reaction often suffers from the acid-catalyzed polymerization of the carbonyl substrate, but modifications using biphasic reaction media have been shown to improve yields. nih.gov

Advanced Synthetic Approaches to Access this compound

Modern synthetic methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Multicomponent Reaction Strategies for Direct Assembly of Functionalized Quinolines

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, often with high atom economy. rsc.orgmdpi.com Several MCRs have been developed for the synthesis of quinolines.

A plausible MCR approach for synthesizing the scaffold of this compound could be a variation of the Povarov reaction or a related imino-Diels-Alder reaction. For instance, a three-component reaction between a substituted aniline (e.g., 2-chloro-4-formylaniline), an aldehyde, and an activated alkene could potentially assemble the quinoline core. The challenge lies in choosing the components that would result in the desired 3-amino substitution pattern.

Transition Metal-Catalyzed Coupling Reactions for Selective Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. mdpi.com These methods are indispensable for the targeted functionalization of heterocyclic cores like quinoline.

C-C Coupling Methodologies for Carbinol Introduction

The introduction of a carbinol (-CH₂OH) group at the C-5 position of the quinoline scaffold necessitates a reliable C-C bond-forming strategy. One approach involves the transition-metal-catalyzed formylation of a C-H bond, followed by reduction. An electrochemical strategy has been developed for the C(sp²)-H formylation of electron-deficient quinolines using methanol as the formyl source, which avoids the need for metal catalysts and external oxidants. organic-chemistry.org

Alternatively, cross-coupling reactions provide a versatile route. Nickel-catalyzed reactions, for instance, can facilitate C-C bond formation between aryl boronic acids and N-acyliminium precursors derived from quinolines. princeton.edu This methodology could be adapted by using a protected hydroxymethyl boronic acid derivative to introduce the carbinol moiety. Oxidative coupling reactions, which join two nucleophilic partners, represent another class of C-C bond-forming reactions catalyzed by metals such as palladium, copper, or iron. researchgate.netrsc.org

A summary of potential catalytic systems for introducing a carbon-based functional group onto a quinoline ring is presented below.

| Catalyst System | Coupling Partners | Key Features |

| Nickel(0) | N-Acylquinolinium ion, Aryl boronic acids | Proceeds under mild conditions; tolerant of various functional groups. princeton.edu |

| Rhodium(I) | Aniline derivatives, Alkynyl esters | Facilitates ortho-C–H bond activation and subsequent cyclization. mdpi.com |

| Electrochemical (Metal-free) | Quinoline, Methanol | Serves as a direct C(sp²)-H formylation method. organic-chemistry.org |

C-N Coupling Protocols for Amino Group Integration

The integration of an amino group at the C-3 position relies on robust C-N coupling protocols. Modern approaches have moved beyond classical methods to more efficient catalytic systems. A significant advancement is the direct C-H amination reaction, which offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

Rhodium(III) and Iridium(III) complexes have been successfully employed as catalysts for the direct C-H amination of various heterocycles using organic azides as the nitrogen source. nih.gov This method is advantageous as it uses the azide (B81097) as both an amino source and an internal oxidant, releasing only nitrogen gas (N₂) as a byproduct. nih.gov Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, also remain a powerful and widely used tool for forming C-N bonds with aryl halides and amines. beilstein-journals.org

The table below compares different catalytic approaches for C-N bond formation on an aromatic core.

| Catalyst System | Nitrogen Source | Mechanism Highlights |

| Rhodium(III)/Iridium(III) | Organic Azides (e.g., Sulfonyl, Aryl, Alkyl Azides) | Chelation-assisted C-H activation followed by insertion of a metal-nitrenoid intermediate. nih.gov |

| Palladium(0) | Amines/Amides | Oxidative addition of Pd(0) to an aryl halide, followed by coordination of the amine and reductive elimination. beilstein-journals.org |

| Copper(II) | 2-Aminopyridines/quinolines, Arylboronic acids | Proceeds via Chan–Lam or Ullmann coupling mechanisms. beilstein-journals.org |

C-Cl Formation/Modification Strategies

The chlorine atom at the C-8 position is a key feature of the target molecule. Halogenated quinolines often serve as crucial intermediates for further synthetic modifications, such as cross-coupling reactions. researchgate.net The synthesis of 6,8-disubstituted quinoline derivatives has been reported starting from brominated quinolines, highlighting the utility of halogenated precursors. researchgate.net

While direct chlorination of the quinoline ring can be challenging regarding regioselectivity, specific strategies can be employed. For instance, the synthesis of quinoline-based antimony complexes, such as di(quinolin-8-yl)-phenyl-λ³-stibane (SbQ₂Ph), demonstrates the manipulation of ligands at the 8-position. acs.org In related work, reactions of platinum-antimony complexes with reagents like PhICl₂ have led to the formation of chlorinated quinoline complexes, such as (ClSbQ₂Ph)PtCl₃, showcasing the transfer and incorporation of chlorine onto the quinoline scaffold under specific catalytic conditions. acs.org

Radical-Mediated Cyclization and Functionalization Routes

Radical chemistry offers powerful and alternative pathways for the synthesis and functionalization of quinolines, often proceeding with high efficiency and under mild conditions. nih.gov These methods have emerged as a potent tool for constructing heterocyclic systems with high atom economy. nih.gov

One notable strategy involves the radical-promoted cyclization of arylamine precursors. For example, quinolines substituted at the 3-position have been synthesized through a radical reaction mediated by N-bromosuccinamide (NBS) under visible light. mdpi.com The proposed mechanism begins with the formation of a bromine radical from NBS, which initiates a cascade involving radical imine cyclization with the aryl ring, followed by oxidation to rearomatize the system. mdpi.com Another approach utilizes an iodine-mediated desulfurative cyclization. This one-pot method for synthesizing quinolines from o-aminothiophenol and 1,3-ynone is believed to involve a radical process during the iodine-mediated desulfurization step. rsc.org

Skeletal Editing and Rearrangement Strategies for Quinoline Core Modification

Skeletal editing has recently emerged as a transformative strategy in organic synthesis, allowing for the precise insertion, deletion, or swapping of atoms within a core ring structure. bioascent.com This approach facilitates rapid diversification of molecular architectures that would be difficult to achieve through traditional peripheral functionalization. bioascent.comresearchgate.net

Several innovative methods for the skeletal editing of quinolines have been reported. One such strategy involves a nitrogen-to-carbon single atom swap in quinoline N-oxides using sulfoxide (B87167) under basic conditions. chinesechemsoc.orgresearchgate.net This process occurs in a single step and precisely converts the N-O motif into a C-H motif derived from the sulfoxide. chinesechemsoc.org Another powerful technique is the tunable skeletal editing of quinolines through Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides. bioengineer.org This method can controllably transform the quinoline skeleton into other valuable nitrogen-containing heterocycles like indoles and isoquinolinones. researchgate.netbioengineer.org Such architectural transformations provide a paradigm shift from simple functional group interconversions to direct manipulation of the molecular framework. bioengineer.org

| Skeletal Editing Strategy | Transformation | Key Reagents/Conditions |

| Nitrogen-to-Carbon Swap | Quinoline N-oxide → Naphthalene derivative | Sulfoxide, Base. chinesechemsoc.orgresearchgate.net |

| Cyclizative Rearrangement | Quinoline N-oxide → Indolines, Indoles, Isoquinolinones | Dialkyl acetylenedicarboxylates, Water, Brønsted acid. researchgate.netbioengineer.org |

| Ring Expansion | Indole → Quinoline | Single-step carbon insertion. bioascent.comresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound Analogs

The synthesis of quinoline derivatives is increasingly being guided by the principles of green chemistry, which aim to minimize waste, reduce energy consumption, and use less hazardous substances. researchgate.netresearchgate.net This paradigm shift has led to the development of more sustainable and environmentally friendly synthetic protocols. researchgate.net

Key green strategies in quinoline synthesis include the use of eco-friendly solvents like water and ethanol (B145695), the development of reusable catalysts, and the application of energy-efficient techniques such as microwave irradiation. researchgate.netresearchgate.net Nanocatalysts, in particular, are gaining attention for their high efficiency and recyclability in quinoline synthesis. nih.govacs.org For example, Fe₃O₄ nanoparticle-catalyzed reactions in water have been used to produce quinoline analogs in high yields, with the catalyst being recoverable and reusable for multiple cycles. nih.gov

The Friedländer annulation, a classic and straightforward method for quinoline synthesis, has also been adapted to greener conditions. nih.gov The use of reusable solid acid catalysts like Nafion NR50 under microwave irradiation in ethanol provides an environmentally friendly approach to this important reaction. mdpi.com These methods reduce reliance on harsh conditions and hazardous reagents often associated with traditional name reactions for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions. researchgate.netnih.gov

The table below summarizes various green approaches for the synthesis of quinoline derivatives.

| Green Approach | Catalyst/Condition | Advantages |

| Greener Solvents | Water, Ethanol | Reduces use of volatile organic compounds (VOCs); low toxicity and cost. researchgate.net |

| Nanocatalysis | Fe₃O₄ NPs, ZnO/CNT | High catalytic activity; catalyst recyclability; mild reaction conditions. nih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times; improved energy efficiency; often higher yields. mdpi.comresearchgate.net |

| Solid Acid Catalysis | Nafion NR50 | Reusable catalyst; avoids corrosive liquid acids; simplified workup. mdpi.com |

Solvent-Free and Aqueous-Phase Reaction Conditions

The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards greener chemical processes. These approaches minimize the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions are highly efficient, offering benefits such as reduced waste, lower costs, and often, shorter reaction times and higher yields. The Friedländer annulation, a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is particularly amenable to solvent-free conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net For the synthesis of polysubstituted quinolines, solid acid catalysts like tartaric acid have been effectively used under solvent-free thermal conditions, leading to high to excellent yields. ichem.mdresearchgate.net For instance, the reaction of 2-aminobenzophenone (B122507) with various active methylene compounds proceeds cleanly at 70°C in the presence of a catalytic amount of tartaric acid, demonstrating the broad applicability of this method. researchgate.net

Another approach involves using solid-supported catalysts, such as p-toluenesulfonic acid on silica (B1680970) gel (p-TSA/SiO₂), which facilitates the Friedländer synthesis under solvent-free microwave irradiation, yielding substituted quinolines in good yields. nih.gov Nanocatalysts have also been employed in solvent-free Friedländer reactions. For example, a magnetic nanocatalyst, Fe₃O₄ supported by a Brønsted acidic ionic liquid, has been used for the one-pot synthesis of polysubstituted quinolines from 2-aminoaryl ketones and 1,3-dicarbonyl compounds at 90°C with high efficiency. nih.gov

Aqueous-Phase Synthesis:

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. organic-chemistry.org The Friedländer synthesis of quinolines has been successfully performed in water, often without the need for any catalyst. organic-chemistry.org For example, the reaction of 2-aminobenzaldehyde with various ketones or malononitrile (B47326) in water at 70°C provides good to excellent yields of the corresponding quinoline derivatives. organic-chemistry.org The high polarity of water can enhance reaction rates compared to conventional organic solvents. organic-chemistry.org Furthermore, the use of water as a solvent has been reported for the synthesis of pyrimido[4,5-b]quinolones using a reusable Fe₃O₄ nanoparticle catalyst, highlighting the compatibility of aqueous conditions with modern catalytic systems. nih.gov

| Reaction Type | Reactants | Conditions | Solvent | Yield (%) | Reference(s) |

| Friedländer Synthesis | 2-Aminobenzophenone, Dimedone | Tartaric Acid, 70°C | Solvent-Free | 95 | researchgate.net |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Ketones | No Catalyst, 70°C | Water | 85-97 | organic-chemistry.org |

| Friedländer Synthesis | 2-Aminoaryl Ketones, β-Ketoesters | NiO Nanoparticles | Solvent-Free | High | nih.gov |

| Pyrimido[4,5-b]quinolone Synthesis | Aromatic Aldehydes, 6-Amino-1,3-dimethyluracil, Dimedone | Fe₃O₄ NPs | Water | 88-96 | nih.gov |

Application of Environmentally Benign Catalysts

The development of green catalysts is a focal point in sustainable synthesis. These catalysts are typically non-toxic, reusable, and highly efficient, reducing waste and energy consumption.

Heterogeneous Catalysts:

Heterogeneous catalysts are preferred as they can be easily separated from the reaction mixture and reused, simplifying product purification and reducing waste. Examples include:

Metal Oxides: Nanoflake ZnO and NiO nanoparticles have been utilized as efficient and reusable catalysts for the synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov

Supported Catalysts: p-Toluenesulfonic acid supported on silica gel (p-TSA/SiO₂) and silica-supported sulfuric acid have been used for Friedländer synthesis. nih.gov

Magnetic Nanoparticles: Iron oxide nanoparticles (Fe₃O₄), often functionalized with acidic groups (e.g., -SO₃H) or ionic liquids, serve as magnetically separable and reusable catalysts for quinoline synthesis. nih.govacs.org

Carbon-based Catalysts: Graphitic carbon nitride (g-C₃N₄) functionalized with Brønsted acid sites has been introduced as a metal-free, heterogeneous catalyst for the Friedländer reaction, showing remarkable activity and recyclability under mild, solvent-free conditions. nih.gov

Homogeneous Catalysts:

While heterogeneous catalysts are often favored, certain homogeneous catalysts are considered green due to their natural origin, low toxicity, and biodegradability.

Tartaric Acid: This naturally occurring, inexpensive, and non-toxic dicarboxylic acid has been demonstrated to be an effective catalyst for the one-pot, solvent-free synthesis of polysubstituted quinolines. ichem.mdresearchgate.net

Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst. For example, choline (B1196258) chloride-based deep eutectic solvents have been used to catalyze quinoline synthesis. mdpi.com

Biocatalysts: Enzymes like α-chymotrypsin have been shown to catalyze the Friedländer condensation in aqueous ionic liquid solutions, offering an eco-friendly biocatalytic route to quinoline derivatives. mdpi.com

| Catalyst | Reaction | Conditions | Advantages | Reference(s) |

| Tartaric Acid | Friedländer hetero-annulation | Solvent-free, 70°C | Natural, non-toxic, low-cost | ichem.mdresearchgate.net |

| Functionalized g-C₃N₄ | Friedländer synthesis | Solvent-free, 100°C | Metal-free, reusable, high surface acidity | nih.gov |

| Fe₃O₄ Nanoparticles | Pyrimido[4,5-b]quinolone synthesis | Water, reflux | Magnetically separable, reusable | nih.gov |

| α-Chymotrypsin | Friedländer condensation | Aqueous ionic liquid | Biocatalyst, mild conditions | mdpi.com |

Microwave and Ultrasound-Assisted Synthetic Enhancements

Microwave (MW) and ultrasound irradiation are non-conventional energy sources that can dramatically accelerate chemical reactions, leading to shorter reaction times, higher yields, and often, cleaner products.

Microwave-Assisted Synthesis:

Microwave heating is characterized by rapid and uniform heating of the reaction mixture, which can lead to significant rate enhancements. benthamdirect.com The Friedländer synthesis is well-suited for microwave assistance. nih.govresearchgate.net

Solvent-Free Conditions: The combination of microwave irradiation and solvent-free conditions is particularly powerful. For instance, the synthesis of polysubstituted quinolines from 2-aminoaryl ketones and active methylene compounds can be achieved in minutes with high yields using catalysts like p-toluenesulfonic acid. jk-sci.com

Catalyst-Free Reactions: In some cases, microwave irradiation can promote the reaction without a catalyst. For example, the synthesis of luotonin A, a cytotoxic alkaloid, was achieved in high yield via a microwave-assisted Niementowski modification of the Friedländer synthesis under solvent-free conditions. frontiersin.org

Aqueous Media: Microwave-assisted synthesis can also be performed in water, combining the benefits of both green technologies.

A study demonstrated that using neat acetic acid as both a solvent and catalyst under microwave irradiation at 160°C allows for the synthesis of quinoline derivatives in just 5 minutes in excellent yields, a significant improvement over conventional heating methods. nih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This process involves the formation, growth, and implosive collapse of bubbles in a liquid, generating localized hot spots with high temperatures and pressures.

Ultrasound irradiation has been used for the four-component condensation of aromatic aldehydes, cyclohexanone, malononitrile, and ammonium (B1175870) acetate (B1210297) to synthesize hexahydroquinoline derivatives using Fe₃O₄@SiO₂–SO₃H nanoparticles as a catalyst in ethanol. nih.gov

| Energy Source | Reaction | Reactants | Conditions | Time | Yield (%) | Reference(s) |

| Microwave | Friedländer Synthesis | 2-Aminobenzophenone, 1-Acetyl-4-piperidone | Acetic acid, 160°C | 5 min | 96 | nih.gov |

| Microwave | Friedländer Synthesis | 2-Aminobenzaldehyde, Ketone | HCl (cat.), neat, 400W | 1.5-12 min | Good | researchgate.net |

| Microwave | Niementowski-Friedländer | Isatoic Anhydride, 3-Oxo-1H-pyrrolo[3,4-b]quinoline | Solvent-free | Short | High | frontiersin.org |

| Ultrasound | Hexahydroquinoline Synthesis | Multicomponent | Fe₃O₄@SiO₂–SO₃H, Ethanol | - | High | nih.gov |

Utilization of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of "green solvents" that are gaining prominence in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvating power.

Ionic Liquids (ILs):

ILs are salts with melting points below 100°C. Their properties can be tuned by modifying the cation and anion.

As Solvents and Catalysts: Imidazolium-based ILs, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), have been used as recyclable solvents and promoters for multicomponent reactions to synthesize quinoline derivatives. nih.gov In some cases, the IL can act as both the reaction medium and the catalyst.

In Biocatalysis: Aqueous solutions of ILs have been shown to be effective media for enzyme-catalyzed reactions, such as the α-chymotrypsin-catalyzed Friedländer condensation, leading to higher yields at lower temperatures compared to conventional organic solvents. mdpi.com

One-Pot Synthesis: A green, one-pot synthesis of quinoline-based ILs has been reported under solvent-free conditions, showcasing the potential for creating these valuable compounds with high efficiency and yield. nih.gov

Deep Eutectic Solvents (DESs):

DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. They are generally biodegradable, non-toxic, and inexpensive.

Catalytic Systems: A deep eutectic solvent composed of choline chloride and tin(II) chloride has been employed as a green and recyclable catalyst and solvent for the one-pot, three-component synthesis of quinoline derivatives from anilines, aromatic aldehydes, and enolizable aldehydes at 60°C. mdpi.com This system allows for easy separation and reuse of the catalyst.

Catalyst-Free Synthesis: In some instances, the DES itself can promote the reaction without an additional catalyst. For example, a DES of choline chloride and zinc chloride has been used for the cyclization of 2-aminoacetophenone (B1585202) and aromatic alkynes to produce 2,4-disubstituted quinolines with yields up to 98%. rsc.org

| Solvent System | Reactants | Catalyst/Promoter | Temperature (°C) | Advantages | Reference(s) |

| Ionic Liquid ([bmim][BF₄]) | Aldehydes, Amines, Homophthalic Anhydride | [bmim][BF₄] | - | Recyclable, high yield | nih.gov |

| Deep Eutectic Solvent (ChCl/SnCl₂) | Anilines, Aldehydes | ChCl/SnCl₂ | 60 | Green, recyclable catalyst | mdpi.com |

| Deep Eutectic Solvent (ChCl/ZnCl₂) | 2-Aminoacetophenone, Aromatic Alkyne | None | 80 | Catalyst-free, high yield | rsc.org |

| Aqueous Ionic Liquid | 2-Aminoaryl Ketones, Active Methylene Compounds | α-Chymotrypsin | Lower Temp. | Biocatalytic, high yield | mdpi.com |

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring with Amino, Chloro, and Methanol Groups

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring profoundly influence the rate and regioselectivity of such reactions. libretexts.org In this compound, the powerful electron-donating amino group at the 3-position is the primary activating group, directing incoming electrophiles. Conversely, the chloro group at the 8-position is a deactivating group. libretexts.org

The amino group, being a strong activating group, directs electrophilic substitution to the ortho and para positions relative to itself. In this specific molecule, the 4-position is ortho to the amino group and is highly activated. The methanol group at the 5-position also has a modest activating effect. Therefore, electrophilic substitution is most likely to occur at the 4-position.

| Substituent | Position | Effect on Electrophilic Aromatic Substitution | Directing Influence |

| Amino | 3 | Activating | Ortho, Para |

| Chloro | 8 | Deactivating | Ortho, Para |

| Methanol | 5 | Activating | Ortho, Para |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, these reactions would be expected to yield predominantly the 4-substituted product.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Quinoline Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated quinolines. The electron-deficient nature of the quinoline ring, particularly at the α (2- and 4-) and γ (4-) positions, facilitates these reactions. researchgate.netnih.gov The presence of a chloro group at the 8-position of this compound makes it a potential site for nucleophilic attack.

The reactivity of a chloroquinoline in SNAr reactions is influenced by the position of the halogen and the presence of other substituents. While the 4-position is generally more activated towards nucleophilic attack, the 8-position can also undergo substitution, especially with strong nucleophiles and under forcing conditions. mdpi.comresearchgate.net The amino group at the 3-position may have a modest electronic influence on the reactivity at the 8-position.

| Reaction Type | Reagents | Potential Product |

| Amination | Amines (e.g., piperidine) | 8-Amino-substituted quinoline |

| Alkoxylation | Alkoxides (e.g., sodium methoxide) | 8-Alkoxy-substituted quinoline |

| Thiolation | Thiolates (e.g., sodium thiophenoxide) | 8-Thioether-substituted quinoline |

Reactivity of the Amino Group (Position 3) in Amidation and Condensation Reactions

The primary amino group at the 3-position is a versatile functional handle for a variety of chemical transformations. It can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) to form the corresponding amides. nih.govlibretexts.org These amidation reactions are fundamental in drug discovery for introducing diverse structural motifs.

Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines, providing another avenue for molecular elaboration. The reactivity of the amino group is generally high, allowing for selective transformations under mild conditions.

Reactivity of the Chloro Group (Position 8) in Cross-Coupling and Substitution Chemistry

The chloro group at the 8-position is a key site for introducing carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for modifying the quinoline scaffold.

For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group at the 8-position. Similarly, a Buchwald-Hartwig amination could replace the chloro group with a primary or secondary amine. These reactions significantly expand the accessible chemical space from the this compound core.

| Coupling Reaction | Catalyst/Reagents | Bond Formed |

| Suzuki | Pd catalyst, base, boronic acid | C-C |

| Heck | Pd catalyst, base, alkene | C-C |

| Sonogashira | Pd/Cu catalyst, base, alkyne | C-C (alkyne) |

| Buchwald-Hartwig | Pd catalyst, base, amine | C-N |

Transformations Involving the Methanol Group (Position 5)

The primary alcohol (methanol) group at the 5-position offers another site for chemical modification.

The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the outcome. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would typically yield the aldehyde. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would lead to the carboxylic acid. The resulting aldehyde or carboxylic acid can then be used in a plethora of subsequent reactions, such as reductive amination or esterification, respectively.

The hydroxyl group of the methanol moiety can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent.

Etherification, the formation of an ether linkage, can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Alternatively, other etherification protocols can also be employed.

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound is benzylic-like, and its reactivity in substitution reactions is influenced by the electron-withdrawing nature of the quinoline ring system. Generally, benzylic alcohols can undergo nucleophilic substitution, but the specifics are dictated by the electronic environment.

Research on related heterocyclic systems indicates that the stability and reactivity of a benzylic-type alcohol are significantly affected by the electronic properties of the heterocyclic core. For instance, studies on (hetero)benzylic alkenes, formed from the corresponding alcohols, have shown that electron-deficient heterocycles tend to stabilize such systems. nih.govnih.gov The quinoline nucleus, particularly with a chloro substituent, is electron-deficient, which would suggest a degree of stabilization of the carbocation intermediate that could form upon protonation of the hydroxyl group, thereby facilitating SN1-type reactions.

Conversely, the presence of the electron-donating amino group at the 3-position can modulate this effect. While direct studies on this compound are not prevalent in the available literature, palladium-catalyzed direct nucleophilic substitution of benzylic alcohols with various nucleophiles has been demonstrated in aqueous media. rsc.org This suggests that the hydroxyl group could potentially be substituted by various nucleophiles under appropriate catalytic conditions.

Table 1: Plausible Substitution Reactions of the Hydroxyl Group

| Nucleophile | Potential Product | Reaction Conditions (Inferred) |

| HBr | (3-Amino-8-chloroquinolin-5-yl)methyl bromide | Acidic conditions |

| Thiophenol | (3-Amino-8-chloroquinolin-5-yl)(phenyl)sulfane | Palladium catalysis rsc.org |

| Methanol | 3-Amino-8-chloro-5-(methoxymethyl)quinoline | Acid catalysis |

It is important to note that the amino group itself is a nucleophile and could potentially lead to side reactions, such as intermolecular dimerization or polymerization, under conditions that favor its reaction with an activated hydroxymethyl group.

Studies on Intramolecular Cyclization and Rearrangement Pathways

The juxtaposition of an amino group at the 3-position and a hydroxymethyl group at the 5-position on the quinoline scaffold of this compound does not immediately suggest a facile intramolecular cyclization to form a new ring without the involvement of an additional reagent. The spatial distance and ring strain would likely disfavor direct cyclization between these two groups.

However, intramolecular cyclizations are a common feature in quinoline chemistry, often utilized to construct fused heterocyclic systems. For example, the bromination of the quinoline alkaloid haplophyllidine (B94666) leads to intramolecular cyclization involving a hydroxyl group and a prenyl double bond. nih.gov This highlights the potential for the hydroxyl group of this compound to participate in cyclization reactions if a suitable reactive partner is introduced into the molecule or the reaction conditions are appropriate.

One can envision a scenario where the amino group first reacts with a bifunctional reagent, and the newly introduced functionality then undergoes a cyclization reaction with the hydroxymethyl group. For instance, acylation of the amino group with a molecule containing a nucleophilic or electrophilic center could set the stage for a subsequent intramolecular ring closure.

Furthermore, acid-catalyzed tandem reactions of 4-hydroxyquinolones with propargylic alcohols are known to produce furo[3,2-c]quinolones. nih.govrsc.org While the starting material is different, this demonstrates that the quinoline framework can readily participate in cyclization reactions to form fused furan (B31954) rings. It is conceivable that under specific conditions, this compound could undergo reactions leading to similar fused systems, for example, through an initial transformation of the hydroxymethyl group into a more reactive species.

Reaction Kinetics and Mechanistic Pathways Elucidation

Detailed kinetic studies and mechanistic elucidation for reactions involving this compound are not explicitly available in the reviewed literature. However, the general principles of reaction kinetics for quinoline derivatives and benzylic systems can provide a framework for predicting its behavior.

Electrophilic substitution reactions on the quinoline ring typically occur on the benzene ring, with a preference for positions 5 and 8. youtube.com The presence of the activating amino group at position 3 and the deactivating chloro group at position 8 would create a complex directive effect for further electrophilic substitutions.

Nucleophilic substitution reactions on the quinoline ring preferentially occur at positions 2 and 4. youtube.com The existing substituents on this compound are not at these positions, suggesting that nucleophilic attack on the ring itself would require harsh conditions.

The kinetics of the substitution of the hydroxymethyl group would likely follow a pathway dependent on the reaction conditions. In strongly acidic media, a mechanism involving a protonated alcohol and a carbocation intermediate (SN1-like) is plausible. The rate of such a reaction would be dependent on the stability of the resulting benzylic-type carbocation, which is influenced by the electronic effects of the quinoline ring and its substituents. Palladium-catalyzed substitutions, on the other hand, would proceed through a different mechanistic cycle, likely involving oxidative addition, ligand exchange, and reductive elimination, with the kinetics being influenced by the concentrations of the catalyst, substrate, and nucleophile. rsc.org

Given the lack of specific experimental data, any proposed mechanistic pathway for reactions of this compound remains speculative and would require dedicated experimental investigation for validation.

Derivatization and Further Functionalization Strategies of 3 Amino 8 Chloroquinolin 5 Yl Methanol

Strategic Modifications at the Amino Group: Acylation, Alkylation, and Arylation

The amino group at the C-3 position of the quinoline (B57606) ring is a prime site for introducing molecular diversity. Acylation, alkylation, and arylation reactions provide access to a wide array of derivatives with tailored electronic and steric properties.

Acylation of the amino group is a common strategy to introduce amide functionalities. This can be achieved by reacting (3-Amino-8-chloroquinolin-5-yl)methanol with various acylating agents such as acid chlorides or anhydrides. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) can yield the corresponding acetamide (B32628) derivative. scholaris.ca These reactions are often high-yielding and allow for the introduction of a wide range of acyl groups.

Alkylation of the 3-amino group can be accomplished using alkyl halides. For example, N-alkylation has been reported for 8-aminoquinoline (B160924) derivatives using reagents like iodo-methane in the presence of a base such as sodium hydride in a solvent like N,N-dimethylformamide (DMF). scholaris.canih.gov This introduces alkyl chains that can influence the lipophilicity and steric bulk of the molecule. The reaction of 3-(2-bromoethyl)-1H-indole with 8-aminoquinoline in the presence of potassium carbonate has also been used to synthesize N-alkylated derivatives. nih.gov

Arylation of the amino group, while less common, can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with the amine. This allows for the direct attachment of various aryl and heteroaryl moieties, significantly expanding the chemical space of accessible derivatives.

| Reaction Type | Reagent Example | Functional Group Introduced |

| Acylation | Acetyl chloride | Acetamide |

| Acylation | Benzoyl chloride | Benzamide |

| Alkylation | Iodomethane | Methylamino |

| Alkylation | Benzyl (B1604629) bromide | Benzylamino |

| Arylation | Phenylboronic acid (in Suzuki coupling) | Phenylamino |

Chlorine Atom Manipulation: Reductive Dehalogenation and Substitution Reactions

The chlorine atom at the C-8 position offers another handle for chemical modification, primarily through reductive dehalogenation or nucleophilic substitution reactions.

Reductive Dehalogenation involves the removal of the chlorine atom and its replacement with a hydrogen atom. This can be particularly useful when the chloro-substituent is no longer required or if its electron-withdrawing effects are undesirable for a specific application. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is a common method for achieving this transformation. Enzymatic reductive dehalogenation has also been demonstrated for various chlorobenzene (B131634) congeners in cell extracts of certain anaerobic bacteria, highlighting a potential green chemistry approach. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) reactions at the C-8 position are more challenging due to the electron-rich nature of the quinoline ring. However, under forcing conditions or with highly activated nucleophiles, substitution of the chlorine atom can be achieved. For example, reactions with strong nucleophiles like alkoxides or thiolates can lead to the corresponding ether or thioether derivatives. The reactivity of chloroquinolines towards nucleophilic substitution can be influenced by the position of the chlorine atom and the presence of other substituents on the ring. mdpi.comresearchgate.net For instance, halides at the 5-position of quinoline have been found to be more reactive than those at the 7- and 8-positions. researchgate.net

| Reaction Type | Reagent/Condition Example | Resulting Functional Group |

| Reductive Dehalogenation | H₂, Pd/C | Hydrogen |

| Nucleophilic Substitution | Sodium methoxide | Methoxy |

| Nucleophilic Substitution | Sodium thiophenoxide | Phenylthio |

Hydroxyl Group Derivatization: Protecting Group Strategies and Conversion to Other Functional Groups

The hydroxymethyl group at the C-5 position is a versatile functional group that can be protected or converted into other functionalities to facilitate multi-step syntheses.

Protecting Group Strategies are crucial when other parts of the molecule are being modified to prevent unwanted reactions of the hydroxyl group. organic-chemistry.orguchicago.edu A variety of protecting groups are available for alcohols, with the choice depending on the stability required for subsequent reaction conditions. highfine.com Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., benzyl (Bn)), and esters (e.g., acetate). highfine.comhighfine.com For example, the hydroxyl group can be converted to a silyl ether by reaction with a silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. These protecting groups can be selectively removed under specific conditions, for instance, silyl ethers are typically cleaved with fluoride (B91410) ions (e.g., TBAF). highfine.com

Conversion to Other Functional Groups significantly enhances the synthetic utility of the this compound scaffold. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. For example, oxidation with manganese dioxide (MnO₂) can selectively yield the corresponding aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) can lead to the carboxylic acid. pharmaguideline.com The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. This facilitates subsequent nucleophilic substitution reactions to introduce a wide range of other functionalities, including azides, cyanides, and various carbon nucleophiles.

| Reaction Type | Reagent Example | Resulting Functional Group |

| Protection | TBDMSCl, Imidazole | TBDMS ether |

| Protection | Benzyl bromide, NaH | Benzyl ether |

| Oxidation | MnO₂ | Aldehyde |

| Oxidation | KMnO₄ | Carboxylic acid |

| Conversion to Leaving Group | Tosyl chloride, Pyridine | Tosylate |

| Nucleophilic Substitution (on tosylate) | Sodium azide (B81097) | Azide |

Design and Synthesis of Advanced Quinoline Scaffolds via Multi-Step Transformations.nih.govnih.govmdpi.com

The combination of the derivatization strategies discussed above allows for the rational design and synthesis of advanced quinoline scaffolds with complex substitution patterns. nih.govnih.govmdpi.com By strategically applying protection, deprotection, and functional group interconversion steps, chemists can build upon the this compound core to create novel molecules with desired properties.

For instance, a multi-step sequence could involve the initial protection of the hydroxyl group, followed by a Suzuki or Buchwald-Hartwig coupling at the C-8 position to introduce an aryl or heteroaryl substituent. Subsequent deprotection of the hydroxyl group and its conversion to an aldehyde would provide a key intermediate for further elaboration, such as Wittig reactions or reductive aminations. The amino group at C-3 could also be functionalized at any stage of this sequence, depending on the desired final product and the compatibility of the reagents. The development of such multi-step transformations is crucial for accessing structurally diverse libraries of quinoline derivatives for screening in various applications. nih.gov

Regioselective Functionalization Methodologies for Substituted Quinoline Systems.acs.org

Achieving regioselectivity in the functionalization of substituted quinolines is paramount for the efficient synthesis of well-defined structures. acs.org The inherent electronic properties of the quinoline ring, along with the directing effects of existing substituents, govern the position of subsequent chemical modifications.

For chloro-substituted quinolines, base-controlled regioselective metalation has emerged as a powerful tool. acs.orgnih.govacs.orgresearchgate.net The choice of the metal amide base can direct deprotonation to specific positions on the quinoline ring. acs.orgnih.govacs.orgresearchgate.net For example, using lithium diisopropylamide (LDA) can facilitate metalation at the C-3 position, while employing mixed lithium-magnesium or lithium-zinc amides can lead to functionalization at the C-2 or C-8 positions. acs.orgnih.govacs.orgresearchgate.net These metalated intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups in a highly regioselective manner. acs.orgnih.govacs.orgresearchgate.net Computational studies, such as DFT calculations, can help rationalize the observed regioselectivity by examining the acidity of the aromatic protons and the coordination of the metal amides to the quinoline nitrogen. acs.orgacs.orgresearchgate.net These methodologies provide a predictable and versatile approach to the synthesis of polysubstituted quinolines. acs.orgnih.govacs.orgresearchgate.net

Theoretical and Computational Chemistry Studies on 3 Amino 8 Chloroquinolin 5 Yl Methanol

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of quinoline (B57606) derivatives. ijpras.comnih.gov Methods like DFT with the B3LYP functional and a 6-311G(d,p) or similar basis set are commonly employed to optimize molecular geometry and calculate electronic properties. cnr.itrjptonline.org These calculations provide a detailed picture of how the distribution of electrons influences the molecule's stability, reactivity, and spectroscopic signatures. For (3-Amino-8-chloroquinolin-5-yl)methanol, these studies can elucidate the electronic effects of the amino, chloro, and methanol (B129727) substituents on the quinoline core.

Frontier Molecular Orbital Theory (HOMO/LUMO) Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nettaylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. taylorandfrancis.com The energy of the HOMO is associated with the molecule's ionization potential and its tendency to react with electrophiles, whereas the LUMO's energy relates to the electron affinity and reactivity towards nucleophiles. taylorandfrancis.comunesp.br

Table 1: Predicted Frontier Orbital Energies for this compound and Related Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Quinoline | -6.89 | -1.55 | 5.34 | Low |

| 8-Chloroquinoline | -7.05 | -1.82 | 5.23 | Moderate |

| 3-Aminoquinoline | -6.45 | -1.48 | 4.97 | High |

| This compound | -6.58 | -1.91 | 4.67 | Very High |

Note: The data in this table are hypothetical values based on general principles of substituent effects on quinoline rings as described in the literature. They are for illustrative purposes to demonstrate the application of FMO theory.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. rjptonline.org The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are rich or deficient in electrons. researchgate.net These maps are useful for predicting sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP map would reveal:

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are susceptible to electrophilic attack. They are expected to be localized around the nitrogen atom of the quinoline ring, the oxygen atom of the methanol group, and the nitrogen of the amino group due to the presence of lone pairs of electrons. researchgate.net

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. Such areas would likely be found around the hydrogen atoms of the amino and hydroxyl groups. researchgate.net

This analysis provides a visual representation of how the different functional groups influence the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by modeling reaction pathways and identifying transition states. researchgate.net For the synthesis of this compound, theoretical modeling can be used to investigate various synthetic routes, such as the electrophilic cyclization of N-(2-alkynyl)anilines or oxidative annulation strategies. nih.govmdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction's feasibility and kinetics. Transition state theory can be applied to calculate reaction rate constants. For complex multi-step syntheses, this analysis helps identify the rate-determining step and can suggest modifications to reaction conditions to improve yield and selectivity. amanote.com For instance, modeling the Friedländer synthesis or a C-H activation pathway could reveal the most energetically favorable route to the target molecule. mdpi.com

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. Using methods like DFT, it is possible to compute parameters for various spectroscopic techniques. rjptonline.orgarabjchem.org

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts with considerable accuracy. nih.gov By comparing the computed spectrum with experimental data, the structural assignment of this compound can be confirmed.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can also be simulated. mdpi.com The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of the experimental spectra. excli.de

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by calculating the energies of electronic transitions, often corresponding to π→π* and n→π* transitions within the quinoline system. rjptonline.org

Furthermore, computational methods are used to explore the conformational landscape of flexible molecules. For this compound, the rotation around the C-C bond connecting the methanol group to the quinoline ring can be studied. By performing a potential energy scan, the most stable conformers (lowest energy conformations) can be identified, providing insight into the molecule's preferred shape. mdpi.com

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 148.5 |

| C3 | 135.2 |

| C4 | 121.8 |

| C4a | 145.1 |

| C5 | 138.0 |

| C6 | 125.5 |

| C7 | 128.9 |

| C8 | 130.4 |

| C8a | 147.3 |

| CH2OH | 64.2 |

Note: The data in this table are hypothetical values based on typical chemical shifts for substituted quinolines and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. researchgate.netnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: By simulating the molecule in a solvent (e.g., water or DMSO), its conformational landscape can be explored more extensively than with static calculations. This is particularly useful for understanding the flexibility of the methanol and amino side chains. mdpi.com

Study Intermolecular Interactions: MD simulations are invaluable for studying how the molecule interacts with its environment. This can include interactions with solvent molecules or, more importantly, with a biological target like an enzyme or receptor. researchgate.net Analysis of the simulation trajectory can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the molecule within a binding site. nih.gov

Evaluate Structural Stability: Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from the MD trajectory to assess the stability of the molecule or a protein-ligand complex over the simulation time. mdpi.com

In Silico Screening and Design Principles for Novel Quinoline Derivatives

The structural backbone of this compound can serve as a scaffold for the design of novel derivatives with potentially enhanced properties. In silico screening and computational drug design methodologies are essential in this process. researchgate.netresearchgate.net

3D-QSAR: Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models. biointerfaceresearch.comnih.gov These models correlate the 3D structural and electronic properties of a series of related molecules with their biological activity. nih.gov The resulting contour maps highlight regions where steric bulk, electrostatic charge, or hydrophobicity could be modified to improve activity, thus guiding the design of new, more potent derivatives. biointerfaceresearch.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. arabjchem.org By docking newly designed derivatives into the active site of a target protein, their binding affinity can be estimated, allowing for the rapid screening of large virtual libraries of compounds. rsc.org

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This "pharmacophore" can then be used as a template to search for or design new molecules with a similar arrangement of features.

These computational strategies accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates, saving significant time and resources. nih.gov

Advanced Analytical Methodologies for Research on 3 Amino 8 Chloroquinolin 5 Yl Methanol Synthesis and Reactivity

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for separating complex mixtures, making them ideal for tracking the conversion of reactants to products and assessing the purity of the synthesized (3-Amino-8-chloroquinolin-5-yl)methanol.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the synthesis of quinoline (B57606) derivatives. researchgate.net Its high resolution and sensitivity allow for the quantitative analysis of reaction aliquots over time. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (such as C18) and a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). acs.orgresearchgate.net

By injecting small samples from the reaction mixture at various time points, the disappearance of starting materials and the appearance of the product can be tracked. A Diode Array Detector (DAD) or a UV detector is commonly used, set to a wavelength where the quinoline core exhibits strong absorbance, to quantify the components based on peak area. researchgate.net This data is critical for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproduct formation. The purity of the final isolated product is also confirmed by the presence of a single, sharp peak under optimized chromatographic conditions.

Table 1: Illustrative HPLC Parameters for Quinoline Derivative Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 5 µm) acs.org | Separation based on hydrophobicity. |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) acs.org | To resolve compounds with varying polarities effectively. |

| Flow Rate | 0.2 - 1.5 mL/min acs.orgresearchgate.net | To ensure optimal separation and peak shape. |

| Detector | Diode Array Detector (DAD) or UV-Vis | To detect and quantify chromophoric analytes. |

| Column Temp. | 40 °C acs.org | To maintain reproducibility and improve peak symmetry. |

| Injection Vol. | 1-10 µL | Sample introduction into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reactants

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds that may be present in the reaction mixture for the synthesis of this compound. researchgate.netmadison-proceedings.com It is particularly useful for identifying low molecular weight starting materials, residual solvents, or volatile byproducts that might not be easily detected by HPLC. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for definitive identification by comparison to spectral libraries. madison-proceedings.com This method is crucial for ensuring the complete removal of potentially reactive or toxic starting materials from the final product. researchgate.net

Table 2: Representative GC-MS Conditions for Quinoline Analysis

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) | Separation of volatile components. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Inlet Temperature | 250-280 °C | To ensure rapid and complete sample vaporization. |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C at 20 °C/min) madison-proceedings.com | To separate compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | To generate reproducible mass spectra for library matching. |

| Mass Analyzer | Quadrupole researchgate.net | To separate ions based on their mass-to-charge ratio. |

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products in Reaction Mechanisms

Spectroscopic techniques are vital for determining the molecular structure of the target compound, this compound, as well as any reaction intermediates. These methods provide detailed information on the connectivity of atoms, the types of functional groups present, and the electronic properties of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For a substituted quinoline like this compound, a suite of NMR experiments is required to confirm its constitution.

One-dimensional (1D) ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. tsijournals.com However, for a complex substitution pattern, 2D NMR techniques are essential. researchgate.net Correlation Spectroscopy (COSY) experiments establish ¹H-¹H coupling networks, helping to identify adjacent protons on the quinoline and substituent groups. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H-¹³C pairs.

Crucially for determining the regiochemistry (the specific placement of the amino, chloro, and methanol groups), Heteronuclear Multiple Bond Correlation (HMBC) is used. nih.gov This experiment shows correlations between protons and carbons that are two or three bonds away, allowing chemists to piece together the molecular puzzle. For instance, an HMBC correlation between the protons of the methanol group (-CH₂OH) and the C5 carbon of the quinoline ring would confirm the substituent's position. Similarly, long-range correlations can definitively place the amino group at C3 and the chlorine at C8. nih.govmdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic Protons (H2, H4, H6, H7) | 6.5 - 8.5 | Typical range for quinoline ring protons, influenced by electronic effects of substituents. uncw.edu |

| Methanol Protons (-CH₂OH) | 4.5 - 5.0 | Methylene (B1212753) protons adjacent to an aromatic ring and a hydroxyl group. |

| Amino Protons (-NH₂) | 3.5 - 5.5 | Broad signal, position is solvent and concentration dependent. |

| Aromatic Carbons | 110 - 150 | Characteristic region for carbons in a quinoline ring system. tsijournals.com |

| Methanol Carbon (-CH₂OH) | 60 - 70 | Aliphatic carbon bonded to an oxygen atom. |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis in Reaction Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing direct information about the functional groups present. researchgate.netyoutube.com In the synthesis of this compound, these methods can be used to track the reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.

For the target molecule, IR spectroscopy would clearly show the presence of the hydroxyl (-OH) group from the methanol substituent as a broad absorption band around 3300-3500 cm⁻¹. The amino (-NH₂) group would exhibit characteristic N-H stretching vibrations in the same region. astrochem.org Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system are found in the 1500-1630 cm⁻¹ region. irphouse.com The C-Cl stretch would be expected in the fingerprint region, typically between 600-800 cm⁻¹. Monitoring the formation of the -OH and -NH₂ bands and the disappearance of, for example, a precursor's aldehyde C=O stretch (around 1700 cm⁻¹) provides a straightforward way to follow the reaction's progress. nih.gov

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | IR | 3300-3500 (broad) | Stretching |

| N-H (amine) | IR | 3300-3500 (medium) | Stretching |

| Aromatic C-H | IR/Raman | 3000-3100 | Stretching |

| Quinoline Ring | IR/Raman | 1500-1630 | C=C and C=N Stretching researchgate.net |

| C-O (alcohol) | IR | 1050-1200 | Stretching |

| C-Cl | IR/Raman | 600-800 | Stretching researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of conjugated systems and heteroatoms. scielo.br The quinoline ring system of this compound is a strong chromophore, making UV-Vis spectroscopy a simple and effective method for reaction monitoring. nih.gov

The UV-Vis spectrum of a quinoline derivative typically shows two or more strong absorption bands related to the π→π* transitions of the aromatic system. scielo.brresearchgate.net The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the substituents on the ring. As a synthesis reaction proceeds, changes in the conjugation or the electronic nature of the substituents will lead to shifts in the absorption spectrum. For example, the conversion of a nitro group to an amino group would cause a significant shift in the λ_max. By monitoring the absorbance at a wavelength characteristic of the product or reactant using Beer-Lambert Law, the concentration changes can be followed in real-time, providing kinetic data for the reaction. nih.govnih.gov

Table 5: Typical Electronic Transitions for Substituted Quinolines

| Transition | Typical Wavelength Range (nm) | Description |

| π → π | 270 - 300 | High-energy transition within the quinoline aromatic system. scielo.br |

| π → π | 330 - 360 | Lower-energy transition, often sensitive to substitution and solvent polarity. scielo.br |

| n → π | > 350 | Transition involving non-bonding electrons on the nitrogen atom; often lower in intensity and can be obscured by π→π bands. scielo.br |

Mass Spectrometry Approaches for Reaction Monitoring and Mechanism Confirmation

Mass spectrometry (MS) stands as a cornerstone in the analysis of this compound and its analogs. It provides invaluable information on molecular weight and structure, which is critical for identifying reaction products and transient intermediates.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of chemical compounds by providing their exact molecular formula. This technique measures the mass-to-charge ratio (m/z) with high precision, allowing for the differentiation between compounds with the same nominal mass. In the synthesis of this compound, with a molecular weight of 208.64 g/mol and a chemical formula of C₁₀H₉ClN₂O, HRMS can confirm the successful synthesis of the target molecule by matching the experimentally determined exact mass to the theoretically calculated value. cymitquimica.com

For instance, in the study of similar quinoline derivatives, HRMS has been used to confirm the elemental composition of synthesized compounds. While specific HRMS data for this compound is not widely published, the table below illustrates how HRMS data for analogous compounds are typically presented. researchgate.net

Table 1: Illustrative HRMS Data for Quinoline Derivatives

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ |

|---|---|---|---|

| 4-Chloro-8-hydroxyquinoline | C₉H₆ClNO | 180.0216 | 180.0206 |

| 4-Pyrrolidinyl-8-hydroxyquinoline | C₁₃H₁₄N₂O | 215.1184 | 215.1172 |

This table provides illustrative data for analogous compounds to demonstrate the application of HRMS and is not the actual data for this compound.